molecular formula C10H4F2 B12087528 1,3-Diethynyl-4,6-difluorobenzene

1,3-Diethynyl-4,6-difluorobenzene

Cat. No.: B12087528
M. Wt: 162.13 g/mol
InChI Key: ANSPFDNCEYMGQL-UHFFFAOYSA-N
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Description

1,3-Diethynyl-4,6-difluorobenzene is an organofluorine compound characterized by the presence of two ethynyl groups and two fluorine atoms attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethynyl-4,6-difluorobenzene typically involves the catalytic elimination of halogen from halogen-substituted precursors. One common method is the reaction of 1,3-difluorohalobenzene with a suitable catalyst under controlled conditions . The reaction conditions often include the use of palladium or copper catalysts, which facilitate the removal of halogen atoms and the formation of the ethynyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethynyl-4,6-difluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include carbonyl compounds from oxidation, alkenes or alkanes from reduction, and various substituted benzene derivatives from nucleophilic substitution .

Scientific Research Applications

1,3-Diethynyl-4,6-difluorobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Diethynyl-4,6-difluorobenzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The ethynyl groups and fluorine atoms influence the reactivity of the benzene ring, making it susceptible to attack by electrophiles. This results in the formation of various intermediates and products, depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethynyl-4,6-difluorobenzene is unique due to the presence of both ethynyl groups and fluorine atoms, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H4F2

Molecular Weight

162.13 g/mol

IUPAC Name

1,5-diethynyl-2,4-difluorobenzene

InChI

InChI=1S/C10H4F2/c1-3-7-5-8(4-2)10(12)6-9(7)11/h1-2,5-6H

InChI Key

ANSPFDNCEYMGQL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1F)F)C#C

Origin of Product

United States

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